

# "Echinophyllin C chemical structure and properties"

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## Compound of Interest

Compound Name: Echinophyllin C

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## Echinophyllin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Echinophyllin C**, a novel nitrogen-containing clerodane diterpenoid, represents a class of marine-derived natural products with significant therapeutic potential. Isolated from the soft coral Echinophyllia species and the leaves of the Brazilian medicinal plant Echinodorus macrophyllus, this compound has demonstrated noteworthy antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Echinophyllin C**. Detailed experimental protocols for its isolation and characterization are presented, alongside data on its bioactivity. Furthermore, this document outlines the current understanding of its mechanism of action and explores its potential role in interfering with microbial signaling pathways.

### Chemical Structure and Properties

**Echinophyllin C** possesses a complex clerodane diterpenoid skeleton incorporating a unique  $\alpha,\beta$ -unsaturated  $\gamma$ -lactam ring.<sup>[1]</sup> Its chemical identity has been rigorously established through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of **Echinophyllin C**

Property	Value	Source
IUPAC Name	(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-2-oxo-1H-pyrrol-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-1-naphthalenecarboxylic acid	N/A
Molecular Formula	C <sub>20</sub> H <sub>29</sub> NO <sub>3</sub>	[1]
Molecular Weight	331.45 g/mol	[1]
CAS Number	310433-44-4	N/A
Physical Form	Powder	N/A
Purity	≥98% (by HPLC)	N/A
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

#### Spectroscopic Data:

The structural elucidation of **Echinophyllin C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

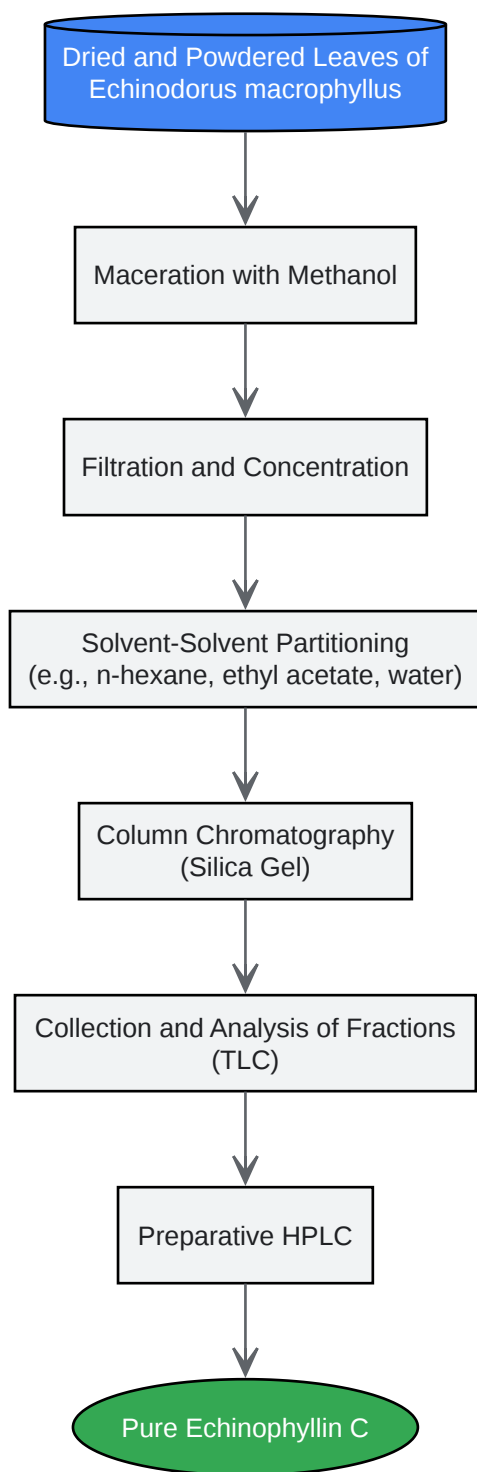
- <sup>1</sup>H and <sup>13</sup>C NMR:** Detailed chemical shift assignments for all protons and carbons have been determined and are crucial for the structural confirmation of the molecule.
- Infrared (IR) Spectroscopy:** The IR spectrum of **Echinophyllin C** reveals characteristic absorption bands corresponding to its functional groups, including the carbonyl group of the carboxylic acid and the lactam ring, as well as hydroxyl and carbon-hydrogen bonds.
- Mass Spectrometry (MS):** High-resolution mass spectrometry data confirms the molecular formula of **Echinophyllin C** by providing a precise measurement of its molecular weight.

## Experimental Protocols

### Isolation of Echinophyllin C from Echinodorus macrophyllus

The following protocol is a generalized procedure based on the methodologies reported for the isolation of clerodane diterpenoids from plant sources.<sup>[1]</sup>

Diagram 1: Workflow for the Isolation of **Echinophyllin C**



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Caption: General workflow for the extraction and isolation of **Echinophyllin C**.

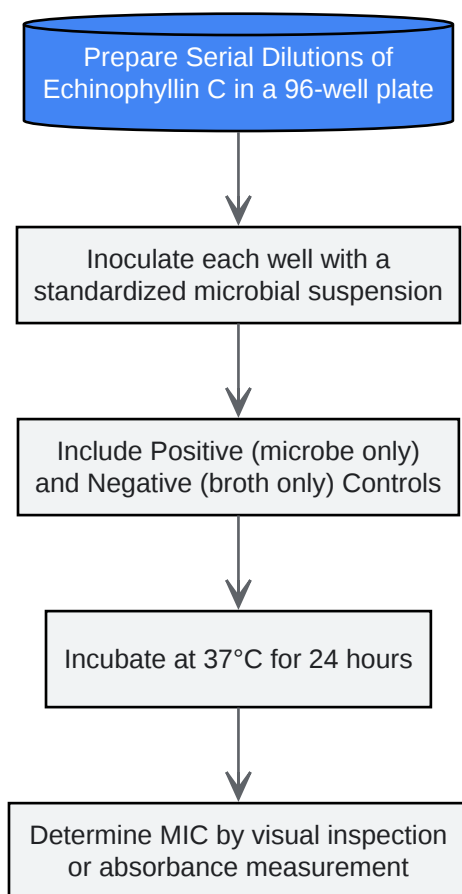
- Extraction: Dried and powdered leaves of Echinodorus macrophyllus are subjected to exhaustive extraction with methanol at room temperature.

- **Concentration:** The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The ethyl acetate fraction, which is expected to contain the diterpenoids, is further purified using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- **Final Purification:** Fractions containing **Echinophyllin C**, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of **Echinophyllin C** can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microbial strains using the broth microdilution method.

Diagram 2: Protocol for Broth Microdilution Assay



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Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

- Preparation of Test Compound: A stock solution of **Echinophyllin C** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: The microbial strains to be tested are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- Controls: Positive controls (wells containing medium and inoculum without the test compound) and negative controls (wells containing medium only) are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

- MIC Determination: The MIC is determined as the lowest concentration of **Echinophyllin C** that completely inhibits the visible growth of the microorganism.

## Biological Activity

**Echinophyllin C** is a bioactive secondary metabolite with documented antimicrobial properties. [2]

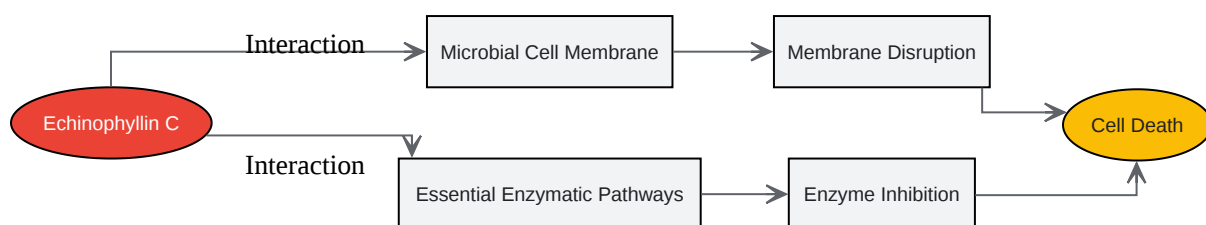
Table 2: Biological Activities of **Echinophyllin C**

Activity	Test Organism/Cell Line	Result (e.g., MIC, IC <sub>50</sub> )	Source
Antimicrobial	Various microbial strains	Data not yet available	[2]
Cytotoxicity	Various cancer cell lines	Data not yet available	
Anti-inflammatory	e.g., COX/LOX inhibition	Data not yet available	

## Mechanism of Action

The precise mechanism of action for **Echinophyllin C** is an active area of research. Preliminary studies on related clerodane diterpenoids suggest that their antimicrobial effects may arise from the disruption of microbial cell membranes and the inhibition of essential enzymatic pathways, leading to a loss of cellular integrity and eventual cell death.

Diagram 3: Postulated Mechanism of Antimicrobial Action



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Caption: Postulated mechanism of antimicrobial action of **Echinophyllin C**.

Further investigation is required to elucidate the specific molecular targets and signaling pathways in human cells that may be modulated by **Echinophyllin C**, particularly concerning its potential anti-inflammatory and cytotoxic activities.

## Conclusion and Future Directions

**Echinophyllin C** is a promising natural product with a unique chemical structure and demonstrated antimicrobial activity. The detailed protocols provided in this guide for its isolation and biological evaluation will facilitate further research into its therapeutic potential. Future studies should focus on:

- Determining the specific MIC values against a broad panel of pathogenic microorganisms.
- Evaluating its cytotoxic activity against various cancer cell lines to determine IC<sub>50</sub> values.
- Investigating its anti-inflammatory properties through assays such as COX and LOX inhibition.
- Elucidating the precise molecular mechanisms of action and identifying its specific cellular targets and effects on signaling pathways such as NF-κB and MAPK.

A deeper understanding of the structure-activity relationships of **Echinophyllin C** and its analogs will be invaluable for the development of new and effective therapeutic agents.

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## References

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